Bicisate dihydrochloride

準備方法

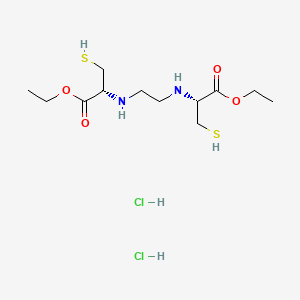

Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The reaction involves the formation of a stable, lipophilic complex that can cross the blood-brain barrier .

Industrial Production Methods: The industrial production of this compound involves the use of a kit formulation. This kit consists of two nonradioactive vials: Vial A contains this compound and a reducing agent as a lyophilized solid, while Vial B contains a buffer solution. The contents of Vial A are lyophilized and stored under nitrogen, and the pH of the solution before lyophilization is maintained at 2.7 ± 0.25 .

化学反応の分析

Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These derivatives result in high brain uptake and retention .

Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of water as a reagent under physiological conditions. The reaction is facilitated by the presence of enzymes that catalyze the hydrolysis process .

Major Products Formed: The major products formed from the hydrolysis of this compound are the monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of bicisate dihydrochloride fits a three-compartment model with the following half-lives:

- Initial Distribution Phase : 43 seconds

- Intermediate Phase : 49.5 minutes

- Elimination Phase : 533 minutes

Approximately 50% of the injected dose is excreted in urine within two hours, indicating rapid clearance from the bloodstream .

Scientific Research Applications

This compound has several key applications in scientific research, particularly in medical imaging:

-

Cerebral Perfusion Imaging

It is primarily utilized in single photon emission computerized tomography (SPECT) to identify areas of altered perfusion in patients suspected of having had a stroke. This application is vital for diagnosing ischemic strokes and guiding treatment decisions . -

Stroke Localization

This compound serves as an adjunct to conventional CT or MRI imaging, enhancing the localization of stroke lesions. It is particularly useful in cases where conventional imaging may be inconclusive . -

Research on Brain Functionality

The compound aids in studying brain functionality by allowing researchers to visualize blood flow changes associated with various neurological conditions .

Case Studies

-

Clinical Trials on Stroke Diagnosis

In clinical trials involving patients diagnosed with strokes, this compound demonstrated high sensitivity in detecting areas of reduced blood flow. The imaging results correlated well with clinical outcomes, validating its utility as a diagnostic tool . -

Pharmacokinetic Studies

A study involving 16 normal volunteers assessed the pharmacokinetics of this compound and confirmed its rapid uptake and retention in brain tissue, supporting its use in clinical settings for stroke evaluation . -

Quality Control Analysis

Research focused on quality control methods for technetium Tc99m bicisate highlighted the importance of ensuring radiochemical purity for accurate diagnostic imaging. Techniques such as thin-layer chromatography were validated for effective quality assessment .

作用機序

Bicisate dihydrochloride forms a stable, lipophilic complex with technetium Tc99m that crosses intact cell membranes and the blood-brain barrier by passive diffusion. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. The localization of bicisate in the brain is performed by passive diffusion, and the presence of slow hydrolysis in the blood and brain .

類似化合物との比較

- Ethyl cysteinate dimer

- Technetium Tc99m ethyl cysteinate dimer

Comparison: Bicisate dihydrochloride is unique in its ability to form a stable, lipophilic complex with technetium Tc99m, allowing it to cross the blood-brain barrier effectively. This property makes it particularly useful in cerebral perfusion imaging compared to other similar compounds .

生物活性

Bicisate dihydrochloride, also known as ethyl cysteinate dimer (ECD), is primarily recognized for its role as a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) for diagnosing strokes and assessing cerebral blood flow. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, metabolism, and associated biological effects.

Overview of this compound

- Chemical Structure : this compound is a complex molecule with the formula and an average molecular weight of 397.37 g/mol. It exists as a lipophilic compound that facilitates its passage through the blood-brain barrier (BBB) .

- Mechanism of Action : Bicisate acts by forming a stable complex with technetium-99m (Tc-99m), which allows it to localize in areas of the brain where blood flow is altered due to conditions like stroke. The uptake and retention of this compound in brain tissue are attributed to passive diffusion and hydrolysis, leading to the formation of less diffusible metabolites .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by rapid uptake and metabolism:

- Absorption : Following intravenous administration, approximately 5% of the administered dose remains in the bloodstream after one hour. The peak concentration in blood occurs within 0.5 minutes post-injection, reaching about 13.9% of the injected dose .

- Distribution : The volume of distribution is reported at 0.74 L, indicating extensive distribution into tissues, particularly the brain .

- Metabolism : Bicisate is metabolized by esterases into monoacid and diacid derivatives. The metabolic pathways remain partially elucidated, but studies suggest significant hydrolysis occurs in the brain compared to blood .

- Elimination : The compound is primarily excreted via the kidneys, with around 50% excretion noted within two hours post-administration and up to 74% within 24 hours .

Biological Effects and Toxicity

This compound has been studied for its potential biological effects beyond its diagnostic utility:

- Genotoxicity : In vitro studies have indicated that bicisate can increase the apparent rate of gene mutation without demonstrating clastogenic activity. It has been associated with unscheduled DNA synthesis and increased chromatid exchange in certain test systems .

| Biological Effect | Observation |

|---|---|

| Gene Mutation Rate | Increased in TA 97a strain of S. typhimurium |

| Clastogenic Activity | Not demonstrated |

| DNA Synthesis | Induced unscheduled DNA synthesis |

Clinical Applications

This compound is primarily used in clinical settings for:

- Stroke Diagnosis : It aids in localizing ischemic areas in patients diagnosed with stroke through SPECT imaging .

- Assessment of Cerebral Perfusion : It helps evaluate regional perfusion abnormalities in conditions such as dementia .

Adverse Effects

While this compound is generally well-tolerated, some adverse reactions have been reported:

- Common reactions include headache, dizziness, nausea, and seizures.

- Serious effects may involve cardiac complications like hypertension and syncope .

Case Studies

Several clinical trials have validated the efficacy and safety profile of this compound:

- Clinical Trial on Stroke Localization :

- Pharmacokinetic Study :

特性

IUPAC Name |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKASNZKRIQURIX-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046656 | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-58-2 | |

| Record name | Bicisate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicisate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICISATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B005P07V07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。